REACTION_CXSMILES
|
[IH:1].[C:2]1([NH:8][C:9](SC)=[NH:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:13][NH2:14]>C(O)C>[IH:1].[C:2]1([N:8]=[C:9]([NH:13][NH2:14])[NH2:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1,4.5|
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Name
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|
Quantity
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91.5 g
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Type
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reactant
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Smiles
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I.C1(=CC=CC=C1)NC(=N)SC
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Name
|
|
Quantity
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280 mL
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Type
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solvent
|
Smiles
|
C(C)O
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Name
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|
Quantity
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9.8 mL
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Type
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reactant
|
Smiles
|
NN
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the mixture was heated to reflux
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for 3 hours
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Duration
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3 h
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Type
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TEMPERATURE
|
Details
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to cool
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Type
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CUSTOM
|
Details
|
The resulting solution was purged with nitrogen
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Type
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CUSTOM
|
Details
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to remove methanethiol
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Type
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CUSTOM
|
Details
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rotary evaporated to an oil
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Type
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CUSTOM
|
Details
|
The oil was dried in vacuo briefly
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Type
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DISSOLUTION
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Details
|
dissolved in water (130 mL)
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Type
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CUSTOM
|
Details
|
The oil was dried in vacuo (50° C.), yield 87.08 g (100%)
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Name
|
|
Type
|
|
Smiles
|
I.C1(=CC=CC=C1)N=C(N)NN
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |